Cas no 1807933-94-3 ((1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride)

(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a brominated thiophene moiety, commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral resolution applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydrochloride salt form improves stability and handling. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting drugs or ligands for catalytic systems. Its well-defined structure and synthetic flexibility make it a preferred choice for researchers requiring precise stereochemical control in complex molecular architectures.
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride structure
1807933-94-3 structure
Product Name:(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
CAS No:1807933-94-3
MF:
MW:
CID:4618938
PubChem ID:75412141
Update Time:2025-05-23

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride
    • (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S960353-10mg
(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride
1807933-94-3
10mg
$ 70.00 2022-06-03
TRC
S960353-50mg
(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride
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$ 230.00 2022-06-03
TRC
S960353-100mg
(1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride
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100mg
$ 340.00 2022-06-03
Enamine
EN300-157540-50mg
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1807933-94-3 95.0%
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$205.0 2023-09-24
Enamine
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1807933-94-3 95.0%
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$306.0 2023-09-24
Enamine
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1807933-94-3 95.0%
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Enamine
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(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
1807933-94-3 95.0%
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Enamine
EN300-157540-1000mg
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$884.0 2023-09-24
Enamine
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Additional information on (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Compound CAS No 1807933-94-3: (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

The compound (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride with CAS No 1807933-94-3 is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a bromothiophene moiety with an ethanamine group, making it a versatile building block for various chemical applications.

Structural Insights and Synthesis

The molecular structure of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is defined by a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. The ethanamine group is further protonated to form the hydrochloride salt, which stabilizes the compound in its crystalline form. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and subsequent amine alkylation, followed by acidification to yield the hydrochloride salt.

Recent advancements in asymmetric synthesis have enabled the selective preparation of the (1S) enantiomer, which is crucial for applications in chiral catalysis and drug development. Researchers have employed various chiral auxiliaries and transition metal catalysts to achieve high enantioselectivity in the synthesis of this compound.

Applications in Medicinal Chemistry

Compound CAS No 1807933-94-3 has emerged as a valuable intermediate in the development of bioactive molecules targeting various therapeutic areas. Its thiophene ring provides aromatic stability and potential for further functionalization, while the ethanamine group offers nucleophilic reactivity for subsequent chemical transformations.

Recent studies have highlighted its utility as a precursor for constructing complex heterocyclic frameworks, such as indole derivatives and quinoline analogs, which are known for their biological activities. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors and GPCR modulators with potential applications in oncology and neurodegenerative diseases.

Moreover, the bromine substituent on the thiophene ring facilitates Suzuki-Miyaura coupling reactions, enabling the construction of biaryl structures with enhanced pharmacokinetic properties. These developments underscore the importance of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride as a key intermediate in modern drug discovery pipelines.

Role in Materials Science

Beyond medicinal chemistry, compound CAS No 1807933-94-3 has found applications in materials science, particularly in the development of advanced materials for electronic devices. The thiophene moiety contributes to π-conjugation, making this compound suitable for use in organic semiconductors and conductive polymers.

Recent research has demonstrated that derivatives of this compound can be incorporated into thin-film transistors (TFTs), exhibiting promising electronic properties such as high carrier mobility and stability under ambient conditions. These findings suggest that (1S)-1-(5-bromothiophen-2-yl)ethan-1-amines could play a pivotal role in next-generation flexible electronics and optoelectronic devices.

Additionally, the chiral nature of this compound has led to investigations into its use as a chiral dopant in liquid crystal displays (LCDs). By incorporating enantiopure versions of this compound into liquid crystal formulations, researchers have observed enhanced optical properties and faster response times.

Environmental Considerations and Safety Profile

The environmental impact of compound CAS No 1807933-94-3 has been a topic of interest due to its potential widespread use across multiple industries. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity.

In terms of safety, (1S)-1-(5-bromothiophen-)ethanamines are generally considered non-toxic at typical exposure levels; however, prolonged or excessive exposure may cause irritation to mucous membranes. Handling guidelines recommend using appropriate personal protective equipment (PPE) during synthesis and manipulation to ensure worker safety.

Efforts are underway to develop more sustainable synthesis routes for this compound, including the use of renewable feedstocks and catalytic processes that minimize waste generation. These initiatives align with global trends toward greener chemical manufacturing practices.

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